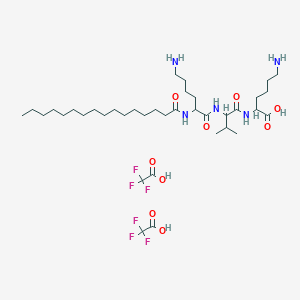
Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl Tripeptide-5 involves several steps:
Palmitoylation of Lysine: In a 500 ml three-necked flask equipped with a thermometer and a stirrer, 200 ml of water and 21.51 g of Nε-(tert-butoxycarbonyl)-L-lysine are added under stirring. The pH is adjusted to 10 with a 30% sodium hydroxide solution. Then, 20 g of palmitoyl chloride is added dropwise under stirring, and the pH is maintained at 10.
Formation of Tripeptide: The resulting product is then reacted with valine and another lysine residue to form the tripeptide sequence.
Industrial Production Methods
Industrial production of Palmitoyl Tripeptide-5 typically involves large-scale liquid-phase synthesis. The process is optimized to increase batch production capacity and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Palmitoyl Tripeptide-5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for different applications in cosmetics and pharmaceuticals .
Aplicaciones Científicas De Investigación
Palmitoyl Tripeptide-5 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and collagen synthesis.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Widely used in the cosmetic industry for its anti-aging properties
Mecanismo De Acción
Palmitoyl Tripeptide-5 exerts its effects by mimicking the human body’s own mechanisms to activate latent transforming growth factor beta, a key element in collagen synthesis. It also protects collagen from degradation by inhibiting matrix metalloproteinases . This dual action helps to maintain skin structure and reduce the appearance of wrinkles .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for its ability to stimulate collagen production.
Copper Tripeptide: Known for promoting collagen and elastin synthesis.
Palmitoyl Tetrapeptide-7: Used for its anti-inflammatory properties
Uniqueness
Palmitoyl Tripeptide-5 is unique due to its dual action of stimulating collagen synthesis and protecting it from degradation. This makes it more effective in reducing the appearance of wrinkles compared to other peptides .
Propiedades
Fórmula molecular |
C37H67F6N5O9 |
|---|---|
Peso molecular |
839.9 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7) |
Clave InChI |
FKCOHLNFINRFFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




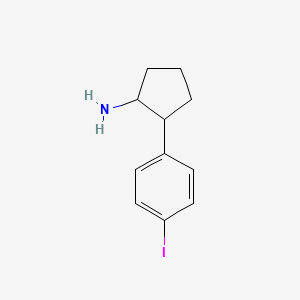
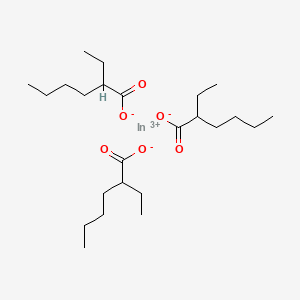
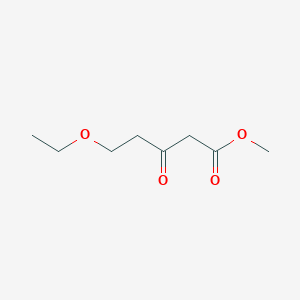
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

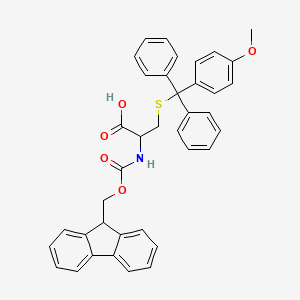

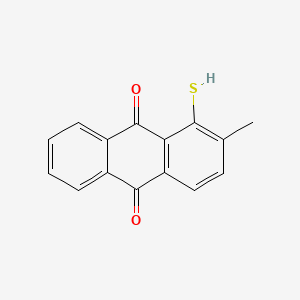
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)



